molecular formula C27H34N6O6 B061953 2-Coumaroylphenylalanyl-alanyl-arginine CAS No. 161258-31-7

2-Coumaroylphenylalanyl-alanyl-arginine

Cat. No. B061953
CAS RN: 161258-31-7
M. Wt: 538.6 g/mol
InChI Key: OGMHCXCIZDQLCI-GJOZUPAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Coumaroylphenylalanyl-alanyl-arginine, commonly known as Cpar, is a tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Cpar is a synthetic peptide that is composed of three amino acids, namely coumaroylphenylalanine, alanine, and arginine. This peptide has shown promising results in scientific research, especially in the fields of cancer therapy, drug delivery, and wound healing. In

Mechanism of Action

The mechanism of action of Cpar is not fully understood, but studies have suggested that it works by interacting with various cellular pathways. Cpar has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. Cpar has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This can lead to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Cpar has been shown to have various biochemical and physiological effects. Studies have shown that Cpar can induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, promote the migration and proliferation of skin cells, and enhance the efficacy of chemotherapy drugs. Cpar has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cpar in lab experiments is its small size and ability to penetrate cell membranes. This makes it an ideal candidate for drug delivery and cell targeting. However, one of the limitations of using Cpar is its stability. Cpar is prone to degradation in the presence of proteases, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of Cpar. One potential direction is the development of Cpar-based drug delivery systems for targeted cancer therapy. Another direction is the development of Cpar-based wound healing therapies. In addition, further research is needed to fully understand the mechanism of action of Cpar and its potential applications in other fields, such as antimicrobial therapy.
Conclusion:
In conclusion, 2-Coumaroylphenylalanyl-alanyl-arginine (Cpar) is a synthetic tripeptide that has shown potential applications in various scientific research fields. Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques and has been shown to have promising results in cancer therapy, drug delivery, and wound healing. Cpar works by interacting with various cellular pathways and has several biochemical and physiological effects. Although there are limitations to using Cpar in lab experiments, there are several future directions for its research and development.

Synthesis Methods

Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxyl group of the amino acid with a coupling reagent, which then reacts with the amino group of the growing peptide chain. The peptide chain is then deprotected, and the process is repeated until the desired peptide sequence is achieved.

Scientific Research Applications

Cpar has shown potential applications in various scientific research fields. One of the most promising applications of Cpar is in cancer therapy. Studies have shown that Cpar can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Cpar has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Cpar has also shown potential applications in drug delivery. Due to its small size and ability to penetrate cell membranes, Cpar can be used as a carrier for delivering drugs to specific cells or tissues. This can improve the efficacy of drugs and reduce their side effects.
In addition, Cpar has also shown potential applications in wound healing. Studies have shown that Cpar can promote the migration and proliferation of skin cells, leading to faster wound healing.

properties

CAS RN

161258-31-7

Molecular Formula

C27H34N6O6

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C27H34N6O6/c1-17(24(36)33-20(26(38)39)11-7-15-30-27(28)29)31-25(37)21(16-18-8-3-2-4-9-18)32-23(35)14-13-19-10-5-6-12-22(19)34/h2-6,8-10,12-14,17,20-21,34H,7,11,15-16H2,1H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/b14-13+/t17-,20-,21-/m0/s1

InChI Key

OGMHCXCIZDQLCI-GJOZUPAOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2O

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O

sequence

FAR

synonyms

2-coumaroylphenylalanyl-alanyl-arginine
Cum-Phe-Ala-Arg
Cum-Phe-Ala-Arg-OH
o-coumaroylphenylalanyl-alanyl-arginine

Origin of Product

United States

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